3-Methylbutylzinc bromide
Description
3-Methylbutylzinc bromide (CAS: 92274-43-6) is an organozinc compound with the linear formula (CH₃)₂CHCH₂CH₂ZnBr and a molecular weight of 216.43 g/mol . It is commonly supplied as a 0.5 M solution in tetrahydrofuran (THF), with a density of 0.97 g/mL at 25°C, and is stored at 2–8°C to ensure stability . This compound is widely utilized in Negishi coupling reactions, a critical method for forming carbon-carbon bonds in organic synthesis. Its applications extend to medicinal chemistry, where it has been employed in the design of glucagon receptor antagonists and other bioactive molecules .
Properties
Molecular Formula |
C5H11BrZn |
|---|---|
Molecular Weight |
216.4 g/mol |
IUPAC Name |
zinc;2-methylbutane;bromide |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
SCTRWKRSHGMHRI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
As a potent nucleophile, 3-methylbutylzinc bromide reacts with electrophilic carbonyl groups (aldehydes, ketones, esters) through a two-step mechanism:
Key characteristics:
-
Optimal reaction temperature: −78°C to 0°C
Cross-Coupling Reactions
The compound participates in nickel- and palladium-catalyzed couplings:
Table 1: Representative Coupling Reactions
| Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-1-tosylaziridine | NiCl₂·glyme/L1 ligand | β-Amino acid derivative | 86% | |
| Aryl Halides | Pd(PPh₃)₄ | Branched alkanes | 72-89% |
Mechanistic features:
-
Oxidative addition of catalyst to electrophilic partner
-
Transmetalation with zinc reagent
Carboxylation Reactions
A Ni-catalyzed protocol enables CO₂ incorporation into aziridines:
Optimized Conditions
-
Catalyst: NiCl₂·glyme (10 mol%)
-
Ligand: L1 (20 mol%)
-
Reductant: Mn powder (3 equiv)
-
Solvent: DMPU (0.4 M)
Reaction Scope:
Stability Profile
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Moisture | Rapid hydrolysis to alkane | Schlenk line techniques |
| Oxygen | Oxidative decomposition | Argon/N₂ atmosphere |
| Temperature >25°C | THF solvent decomposition | Cryogenic reaction setup |
Table 2: Effect of Ligand on Carboxylation Efficiency
| Ligand | Electronic Nature | Yield (%) | Selectivity (%) |
|---|---|---|---|
| L1 | Electron-deficient | 86 | >99 |
| L2 | Neutral | 54 | 87 |
| L3 | Electron-rich | 32 | 65 |
Critical parameters for optimal performance:
This comprehensive analysis demonstrates this compound's versatility in modern synthetic methodologies, particularly in pharmaceutical and materials science applications. The compound's reactivity profile makes it indispensable for constructing complex molecular architectures under transition metal catalysis.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Q & A
Q. How is 3-Methylbutylzinc bromide typically synthesized and characterized in laboratory settings?
- Methodological Answer : this compound is synthesized via transmetallation reactions, often starting from alkyl halides and highly reactive zinc sources. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF), stabilized for laboratory use. Key parameters include:
| Property | Value/Description | Reference |
|---|---|---|
| Concentration | 0.5 M in THF | |
| Storage Temperature | 2–8°C | |
| Density (25°C) | 0.97 g/mL | |
| CAS Number | 498890 | |
| Molecular Weight | 216.43 g/mol |
Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural verification and inductively coupled plasma mass spectrometry (ICP-MS) to confirm zinc content.
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
- Methodological Answer : The compound is moisture- and oxygen-sensitive. Storage under inert gas (argon/nitrogen) at 2–8°C in sealed containers is critical to prevent decomposition. Use Schlenk-line techniques for transfers and reactions. Exposure to air leads to rapid oxidation, forming zinc oxides or bromide salts, which can be detected via turbidity or precipitate formation .
Q. Which analytical techniques are most effective for verifying the purity and structure of this compound?
- Methodological Answer :
- Quantitative Analysis : Titration with iodine or GC-MS to quantify residual alkyl halides.
- Structural Confirmation : H NMR (δ 0.8–1.5 ppm for methyl/butyl groups) and C NMR.
- Purity Assessment : Elemental analysis (C, H, Zn, Br) and Karl Fischer titration for moisture content .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in nickel-catalyzed cross-coupling reactions to achieve high regioselectivity?
- Methodological Answer :
- Catalyst Selection : Use Ni(COD) with ligands like bipyridine or phosphines to modulate selectivity.
- Solvent Effects : THF enhances solubility, while toluene may improve reaction rates.
- Temperature Control : Reactions performed at 0–25°C minimize side reactions (e.g., β-hydride elimination).
- Substrate Scope : Test with N-methoxypyrrolidine derivatives to exploit steric and electronic effects .
Q. What mechanistic insights explain the role of this compound in the synthesis of indole derivatives with glucagon receptor antagonist activity?
- Methodological Answer : The compound acts as a nucleophilic alkyl donor in Pd- or Ni-catalyzed cyclization reactions. Key steps include:
- Oxidative Addition : Metal catalyst activates aryl halides.
- Transmetallation : Transfer of the 3-methylbutyl group from zinc to the metal center.
- Reductive Elimination : Forms C–C bonds to construct indole cores.
Structure-activity relationship (SAR) studies suggest that branching in the alkyl chain (3-methylbutyl) enhances binding affinity to the glucagon receptor .
Q. How should researchers address discrepancies in reported reactivity of this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Impurities (e.g., residual ZnBr) alter reactivity. Pre-purification via filtration through Celite® is recommended.
- Catalyst Degradation : Use fresh catalyst batches and monitor via TLC/GC-MS.
- Solvent Effects : Trace moisture in THF can deactivate the reagent. Dry solvents over molecular sieves.
- Reaction Scale : Small-scale reactions (<5 mmol) may show irreproducible kinetics due to oxygen ingress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
